Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate
Description
This compound features a fused [1,2,3]triazolo[1,5-a]quinazoline core modified with a benzenesulfonyl group at position 3 and a piperidine-4-carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-2-32-23(29)16-12-14-27(15-13-16)20-18-10-6-7-11-19(18)28-21(24-20)22(25-26-28)33(30,31)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSQHJFASXXQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the quinazoline moiety. The phenylsulfonyl group is then added via a sulfonylation reaction. The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .
This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, it inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analog: Ethyl 5-{[5-(4-Pyridinyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate (CAS 866734-20-5)
Structural Analog: Ethyl 5-Sulfanyl[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate (CAS 1018052-13-5)
- Molecular Formula : C₁₂H₁₀N₄O₂S .
- Key Differences :
- Lacks both the benzenesulfonyl and piperidine-4-carboxylate groups.
- Features a simpler sulfanyl (-SH) substituent at position 5, reducing steric bulk and oxidation state compared to the sulfonyl (-SO₂-) group.
- Implications : The absence of the piperidine ester likely decreases bioavailability, while the sulfanyl group may increase susceptibility to metabolic oxidation.
Structural Analog: Ethyl 5-{[(1R)-1-(Ethoxycarbonyl)-2-Oxopropyl]Sulfanyl}-1,2-Dihydro[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate
- Molecular Formula : C₁₈H₂₀N₄O₅S .
- Key Differences :
- Contains a dihydrotriazoloquinazoline core, reducing aromaticity.
- Substituted with a chiral ethoxycarbonyl-oxopropyl sulfanyl chain, which may improve stereospecific interactions.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Advantages |
|---|---|---|---|---|
| Ethyl 1-[3-(Benzenesulfonyl)-[1,2,3]Triazolo[1,5-A]Quinazolin-5-YL]Piperidine-4-Carboxylate | Not Provided* | ~500 (estimated) | Benzenesulfonyl, Piperidine-4-carboxylate | Enhanced electrophilicity, metabolic stability |
| Ethyl 5-{[5-(4-Pyridinyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate | C₁₉H₁₃N₇O₃S | 419.42 | Oxadiazole-pyridinyl sulfanyl | Improved hydrogen-bonding capacity |
| Ethyl 5-Sulfanyl[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate | C₁₂H₁₀N₄O₂S | 274.30 | Sulfanyl (-SH) | Simpler synthesis, lower steric hindrance |
| Ethyl 5-{[(1R)-1-(Ethoxycarbonyl)-2-Oxopropyl]Sulfanyl}-1,2-Dihydro[1,2,3]Triazolo[1,5-a]Quinazoline-3-Carboxylate | C₁₈H₂₀N₄O₅S | 404.44 | Chiral ethoxycarbonyl-oxopropyl sulfanyl, Dihydro core | Stereospecificity, increased solubility |
Structure-Activity Relationship (SAR) Insights
- Benzenesulfonyl vs. Sulfanyl/Oxadiazole : The benzenesulfonyl group in the target compound likely increases target affinity compared to sulfanyl or oxadiazole derivatives due to stronger electron-withdrawing effects and π-π stacking .
- Piperidine vs. Simpler Chains : The piperidine-4-carboxylate ester in the target compound may improve blood-brain barrier penetration compared to linear esters in analogs .
Biological Activity
Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hybrid compounds derived from quinazolinone structures have shown significant inhibition of cell proliferation across various cancer cell lines. In particular, compounds with similar structural features demonstrated GI50 values ranging from 1.20 to 1.80 µM against multiple cancer types, suggesting robust anticancer activity comparable to established chemotherapeutics like Doxorubicin .
Table 1: Comparison of GI50 Values for Related Compounds
| Compound | GI50 (µM) | Target |
|---|---|---|
| Doxorubicin | 1.10 | General Cancer |
| Compound 8 | 1.20 | EGFR/BRAF Inhibitor |
| Compound 9 | 1.50 | EGFR/BRAF Inhibitor |
| Compound 18 | 1.80 | EGFR/BRAF Inhibitor |
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in tumor progression. Specifically, it has been shown to inhibit the phosphorylation of tyrosine kinases at the ATP binding site of receptors such as EGFR and BRAF V600E . This inhibition leads to disrupted signaling pathways that promote cell survival and proliferation.
Structure-Activity Relationship (SAR)
The activity of triazole-containing compounds can be significantly influenced by their substituents. For example, variations at the N-3 position of the quinazoline moiety have been linked to different levels of antiproliferative activity. Compounds with allyl groups exhibited enhanced potency compared to those with ethyl or phenyl groups . This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Case Studies
A notable case study involved the synthesis and testing of related quinazoline derivatives. These derivatives were evaluated for their ability to inhibit cancer cell growth in vitro and showed promising results against various cancer lines, confirming their potential as dual inhibitors targeting both EGFR and BRAF pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
